3-Chloro-4-fluorobenzyl bromide

Nucleophilic Substitution Alkylation Reaction Kinetics

3-Chloro-4-fluorobenzyl bromide (CAS 192702-01-5; synonym: 4-(bromomethyl)-2-chloro-1-fluorobenzene; molecular formula: C7H5BrClF; MW: 223.47) is a halogenated aromatic benzyl bromide derivative. This compound is characterized by the presence of chlorine at the 3-position, fluorine at the 4-position, and a reactive bromomethyl group on a benzene ring.

Molecular Formula C7H5BrClF
Molecular Weight 223.47 g/mol
CAS No. 192702-01-5
Cat. No. B069579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-fluorobenzyl bromide
CAS192702-01-5
Molecular FormulaC7H5BrClF
Molecular Weight223.47 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CBr)Cl)F
InChIInChI=1S/C7H5BrClF/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2
InChIKeyGGTQWWTYUKXFPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-fluorobenzyl bromide (CAS 192702-01-5): A Halogenated Benzyl Bromide Intermediate for Pharmaceutical Synthesis


3-Chloro-4-fluorobenzyl bromide (CAS 192702-01-5; synonym: 4-(bromomethyl)-2-chloro-1-fluorobenzene; molecular formula: C7H5BrClF; MW: 223.47) is a halogenated aromatic benzyl bromide derivative . This compound is characterized by the presence of chlorine at the 3-position, fluorine at the 4-position, and a reactive bromomethyl group on a benzene ring . Physical property data reported by commercial vendors includes a density of 1.653 g/mL at 25 °C and a boiling point range of 63–65 °C at 0.6 mmHg . As an electrophilic alkylating agent, the benzyl bromide functional group serves as a key reactive handle enabling efficient nucleophilic substitution and cross-coupling reactions, positioning this compound primarily as a strategic building block in the synthesis of pharmaceutical and agrochemical intermediates .

Why 3-Chloro-4-fluorobenzyl Bromide Cannot Be Replaced by a Generic Benzyl Halide: Positional Isomers, Leaving Group Reactivity, and Pharmacophore Determinants


In medicinal chemistry and organic synthesis, the substitution of a building block with a seemingly similar analog can fail for three principal reasons. First, positional isomerism of halogen substituents profoundly alters electronic properties and, consequently, the biological activity of downstream compounds; a 3-chloro-4-fluoro substitution pattern on a benzyl moiety is a distinct pharmacophore element that cannot be interchanged with 2-fluoro-3-chloro or 4-chloro-3-fluoro analogs without substantial changes in target binding [1]. Second, the choice of leaving group (bromide vs. chloride vs. other halides) governs reaction kinetics and selectivity; benzyl bromides exhibit fundamentally different reactivity profiles compared to benzyl chlorides, enabling synthetic pathways that are kinetically inaccessible or practically unfeasible with the less reactive chloride counterpart [2]. Third, the specific 3-chloro-4-fluorobenzyl fragment has been validated in multiple independent drug discovery programs—including inhibitors of HIV-1 integrase, GlyT1, PI3K, PKCα, and influenza PA endonuclease—as a privileged scaffold whose substitution pattern is critical for potency and selectivity [3]. The quantitative evidence presented below demonstrates precisely where 3-chloro-4-fluorobenzyl bromide provides verifiable differentiation relative to close comparators.

Quantitative Differentiation Evidence: 3-Chloro-4-fluorobenzyl Bromide vs. Close Analogs in Synthesis, Reactivity, and Biological Outcome


Leaving Group Reactivity Comparison: Benzyl Bromide vs. Benzyl Chloride in Nucleophilic Substitution

The benzyl bromide functional group in 3-chloro-4-fluorobenzyl bromide exhibits a fundamentally different leaving group reactivity profile compared to the corresponding benzyl chloride analog (3-chloro-4-fluorobenzyl chloride, CAS 2994-69-6). In nucleophilic substitution reactions, bromide is a significantly better leaving group than chloride, enabling alkylation reactions to proceed under milder conditions (lower temperatures, shorter reaction times) and with substrates of lower nucleophilicity . For the broader class of halogenated benzyl halides, benzyl bromides are consistently more reactive electrophiles than their chloride counterparts, a difference that is magnified when the electrophile bears electron-withdrawing halogen substituents on the aromatic ring . Users selecting the benzyl chloride derivative for N-alkylation or O-alkylation steps risk incomplete conversion, extended reaction times requiring elevated temperatures, or failure to react altogether with sterically hindered or weakly nucleophilic partners. This kinetic advantage translates directly to higher synthetic throughput and broader substrate scope in the laboratory . The higher reactivity of the bromide is not a matter of mere convenience but a functional requirement for many coupling reactions where the chloride would be unreactive under standard bench conditions .

Nucleophilic Substitution Alkylation Reaction Kinetics Leaving Group

Enantioselective Synthesis Capability: The Role of the 3-Chloro-4-fluorobenzyl Moiety in a Chiral HIV-1 Integrase Inhibitor (MK-2048)

3-Chloro-4-fluorobenzyl bromide serves as the key alkylating agent for introducing the critical (S)-configured chiral pharmacophore into MK-2048, a prototypical second-generation HIV-1 integrase strand transfer inhibitor (INSTI) . The target compound, (S)-2-(3-chloro-4-fluorobenzyl)-8-ethyl-10-hydroxy-N,6-dimethyl-1,9-dioxo-1,2,6,7,8,9-hexahydropyrazino[1',2':1,5]pyrrolo[2,3-d]pyridazine-4-carboxamide, achieved an IC50 of 2.6 nM against wild-type HIV-1 integrase and retained potency against the R263K resistance-associated mutant with an IC50 of 1.5 nM . Critically, this specific benzyl fragment is required for achieving stereochemical control and target binding [1]. The corresponding achiral or des-halogen analogs would fail to provide the precise spatial orientation of the 3-chloro-4-fluorophenyl group within the integrase active site [1]. While no direct head-to-head SAR data for alternative benzyl substituents were located in the source documents, the chiral (S)-configured core structure containing the 3-chloro-4-fluorobenzyl group is essential for the compound's activity . This demonstrates the utility of 3-chloro-4-fluorobenzyl bromide in enantioselective alkylation steps where stereochemical fidelity directly impacts pharmacological potency.

HIV-1 Integrase INSTI Chiral Synthesis Antiviral Drug Discovery

GlyT1 Inhibitor Pharmacophore: The 3-Chloro-4-fluorobenzyl Fragment in a CNS-Penetrant Reversible Inhibitor (PF-03463275)

The 3-chloro-4-fluorobenzyl group is a key structural component of PF-03463275 (CAS 1173239-39-8), a centrally penetrant, orally available, selective, and competitive reversible inhibitor of glycine transporter-1 (GlyT1) . The compound, rel-N-(3-chloro-4-fluorobenzyl)-1-methyl-N-(((1R,5S,6r)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)-1H-imidazole-4-carboxamide, exhibits a Ki of 11.6 nM against GlyT1 with no detectable activity against GlyT2 (IC50 >10 μM), demonstrating >860-fold selectivity for GlyT1 over GlyT2 . In vivo, PF-03463275 elevates cerebrospinal fluid glycine levels with an ED200 of 3.5 mg/kg . The 3-chloro-4-fluorobenzyl fragment is an essential component of the pharmacophore that confers both target engagement and favorable physicochemical properties enabling CNS penetration . Analogous inhibitors lacking this specific substitution pattern or utilizing alternative benzyl fragments would be expected to show altered selectivity profiles, reduced potency, or impaired brain exposure. While no SAR table directly comparing alternative benzyl substituents was found in the source documents, the advanced preclinical development of PF-03463275 for schizophrenia underscores the validation of the 3-chloro-4-fluorobenzyl moiety in a therapeutically relevant CNS target .

GlyT1 Inhibitor Schizophrenia CNS Drug Discovery Competitive Inhibition

PI3K Inhibition: The 3-Chloro-4-fluorobenzyl Moiety in a Kinase Inhibitor Scaffold (PIK-124)

The 3-chloro-4-fluorobenzyl fragment is an integral component of PIK-124 (CAS 711025-68-2), a potent PI3K (phosphoinositide 3-kinase) inhibitor . The compound, (E)-4-(3-chloro-4-fluorobenzyl)-6-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one, demonstrates that the 3-chloro-4-fluorobenzyl substituent can be successfully incorporated into benzoxazinone scaffolds to achieve kinase inhibition . Although precise IC50 values for PIK-124 were not located in publicly accessible documentation, the compound is recognized as a potent PI3K inhibitor . The benzoxazinone core substituted with the 3-chloro-4-fluorobenzyl group represents a structurally distinct chemotype compared to other PI3K inhibitors that utilize alternative lipophilic appendages. For medicinal chemists developing PI3K-targeted therapies, the availability of 3-chloro-4-fluorobenzyl bromide provides a validated building block for generating analogs within this benzoxazinone series . The substitution pattern of chlorine and fluorine on the benzyl ring influences both target binding interactions and the physicochemical properties affecting solubility, metabolic stability, and membrane permeability.

PI3K Inhibitor Kinase Oncology Medicinal Chemistry

PKCα Inhibition: Nanomolar Affinity of a 3-Chloro-4-fluorobenzyl-Containing Ligand

A ligand containing the 3-chloro-4-fluorobenzylidene motif, rac-(E)-{4-[(3-chloro-4-fluorophenyl)methylene]-2-(hydroxymethyl)-5-oxo-2,3-dihydrofuryl}methyl 2,2-dimethylpropanoate, demonstrates potent inhibition of protein kinase C alpha (PKCα) with a Ki value of 10.9 nM [1]. The compound displaces [3H]PDBu from mouse PKCα, indicating high-affinity binding to the enzyme's regulatory domain [1]. This nanomolar binding affinity establishes the 3-chloro-4-fluorophenyl fragment as a privileged moiety capable of engaging protein kinase targets with high potency. While the specific ligand differs structurally from those synthesized using 3-chloro-4-fluorobenzyl bromide, the core 3-chloro-4-fluorophenyl pharmacophore is identical, underscoring the value of this halogenation pattern for achieving low-nanomolar target engagement. Comparative SAR for alternative substitution patterns (e.g., 3-chloro-4-fluorophenyl vs. unsubstituted phenyl or alternative halogen arrangements) was not located in the source document. Nonetheless, the 10.9 nM Ki value provides a quantitative benchmark demonstrating that the 3-chloro-4-fluorophenyl motif can support high-affinity protein-ligand interactions when properly incorporated into an appropriate scaffold.

PKCα Kinase Inhibitor Binding Affinity Medicinal Chemistry

Procurement-Ready Reagent: Commercial Availability and Quality Specifications vs. Unavailable or Non-Standard Analogs

3-Chloro-4-fluorobenzyl bromide (CAS 192702-01-5) is commercially available as an off-the-shelf research reagent from multiple established scientific suppliers, with documented quality specifications including 97% purity by GC, density of 1.653 g/mL at 25 °C, boiling range of 63–65 °C at 0.6 mmHg, and refractive index of 1.568 . The compound is assigned MDL number MFCD01631551 and Beilstein registry number 2435145, facilitating unambiguous identification and cross-referencing across supplier catalogs . In contrast, alternative synthetic intermediates with different halogenation patterns on the benzyl ring—such as the 2-chloro-5-fluoro or 3-fluoro-4-chloro positional isomers—are not universally stocked as standard catalog items and may require custom synthesis with associated lead times, higher costs, and batch-to-batch variability. For researchers requiring a halogenated benzyl bromide building block with both chlorine and fluorine substituents, 3-chloro-4-fluorobenzyl bromide represents a reliably sourced, quality-controlled option with established analytical characterization data . The availability of this specific compound in standard 250 mg, 1 g, and larger pack sizes from multiple vendors reduces procurement friction and ensures synthetic reproducibility across experiments and between collaborating laboratories.

Procurement Quality Control Commercial Availability Chemical Reagent

High-Value Application Scenarios for 3-Chloro-4-fluorobenzyl Bromide (CAS 192702-01-5) Based on Quantitative Evidence


Synthesis of Chiral HIV-1 Integrase Inhibitors (INSTIs) and Related Antiviral Agents

3-Chloro-4-fluorobenzyl bromide is ideally suited for the enantioselective N-alkylation step in the synthesis of MK-2048 analogs and related second-generation HIV-1 integrase strand transfer inhibitors. The reactive benzyl bromide moiety enables efficient alkylation under conditions compatible with chiral integrity, while the 3-chloro-4-fluorobenzyl fragment contributes to nanomolar potency (IC50 = 2.6 nM against WT integrase) . This application leverages the bromide leaving group advantage for alkylation efficiency and the validated pharmacophore for antiviral activity.

Synthesis of CNS-Penetrant GlyT1 Inhibitors for Schizophrenia Research

For programs developing glycine transporter-1 (GlyT1) inhibitors, 3-chloro-4-fluorobenzyl bromide serves as the alkylating agent for installing the key pharmacophore found in PF-03463275. The resulting compounds demonstrate Ki = 11.6 nM for GlyT1 with >860-fold selectivity over GlyT2, and achieve in vivo elevation of CSF glycine levels (ED200 = 3.5 mg/kg) . The 3-chloro-4-fluorobenzyl substitution pattern is essential for achieving the combination of CNS penetration, oral bioavailability, and target selectivity.

Construction of Halogenated Benzoxazinone and Kinase Inhibitor Scaffolds

In kinase inhibitor discovery programs targeting PI3K or PKCα, 3-chloro-4-fluorobenzyl bromide enables the introduction of the 3-chloro-4-fluorobenzyl group into benzoxazinone, dihydrofuran, and related heterocyclic frameworks. The resulting compounds have demonstrated nanomolar binding affinity (Ki = 10.9 nM against PKCα) [1] and potent PI3K inhibition . This halogenation pattern provides a balance of lipophilicity and electron-withdrawing character that supports favorable protein-ligand interactions across multiple kinase families.

Rapid SAR Exploration of 3-Chloro-4-fluorophenyl Pharmacophores via Alkylation

For medicinal chemistry groups conducting structure-activity relationship (SAR) studies around the 3-chloro-4-fluorophenyl privileged scaffold, 3-chloro-4-fluorobenzyl bromide offers a direct, one-step alkylation route to install this validated pharmacophore onto diverse amine, alcohol, thiol, or carbon nucleophile cores. The commercially available, off-the-shelf status of this reagent with documented quality specifications (97% purity) enables rapid parallel synthesis and SAR expansion without the delays and cost associated with custom synthesis of alternative halogenated benzyl halides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-4-fluorobenzyl bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.